7-chloro-1H-benzo[d]imidazole
Overview
Description
7-chloro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
7-Chloro-1H-benzo[d]imidazole is a derivative of imidazole, a heterocyclic compound that is known to interact with various biological targets . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some imidazole derivatives have been found to inhibit the function of certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .
Biochemical Pathways
Given the potential anticancer activity of this compound, it may be involved in pathways related to cell proliferation and apoptosis
Pharmacokinetics
It is known that imidazole derivatives are generally highly soluble in water and other polar solvents, which could influence their bioavailability .
Result of Action
Given its potential anticancer activity, it may induce cell cycle arrest, apoptosis, or other changes in cancer cells
Action Environment
The action of this compound, like that of many other drugs, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the drug, and the temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of 4-chloro-1,2-phenylenediamine with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-chloro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Products include various substituted benzimidazoles.
Oxidation: Products include benzimidazole N-oxides.
Reduction: Products include reduced benzimidazole derivatives.
Scientific Research Applications
7-chloro-1H-benzo[d]imidazole has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: Lacks the chlorine atom, resulting in different chemical and biological properties.
2-chloro-1H-benzo[d]imidazole: Chlorine atom at the 2nd position, leading to different reactivity and applications.
5-chloro-1H-benzo[d]imidazole: Chlorine atom at the 5th position, affecting its chemical behavior and uses.
Uniqueness
7-chloro-1H-benzo[d]imidazole is unique due to the specific positioning of the chlorine atom, which significantly influences its chemical reactivity and biological activity. This unique structure makes it a valuable compound in various fields, including medicinal chemistry and industrial applications.
Properties
IUPAC Name |
4-chloro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYPMOKNVPZWKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507111 | |
Record name | 4-Chloro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16931-35-4 | |
Record name | 4-Chloro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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